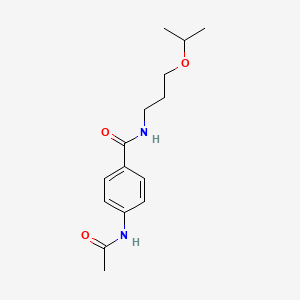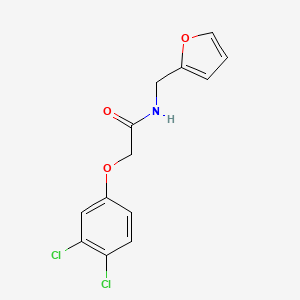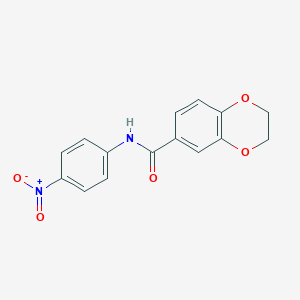![molecular formula C23H32N2O4 B4924434 4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways involved in autoimmune diseases. CP-690,550 has also been studied for its potential use in preventing transplant rejection and treating certain types of cancers.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By blocking JAK activity, CP-690,550 can reduce inflammation and prevent the immune system from attacking healthy tissues. This mechanism of action makes CP-690,550 a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In humans, clinical trials have demonstrated its effectiveness in reducing disease activity in rheumatoid arthritis and inflammatory bowel disease patients. However, CP-690,550 has also been associated with certain side effects, including an increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, its potential for off-target effects and the risk of side effects in animal models and human patients must be carefully considered. Additionally, the synthesis of CP-690,550 is complex and time-consuming, which may limit its use in certain research settings.
Direcciones Futuras
Future research on CP-690,550 will likely focus on improving its safety profile and identifying optimal dosing regimens for different autoimmune diseases. Additionally, researchers may explore the use of CP-690,550 in combination with other immunomodulatory agents to enhance its therapeutic effects. Finally, further studies may investigate the potential use of CP-690,550 in treating other diseases beyond autoimmune disorders, such as certain types of cancer.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-(3-hydroxyphenyl)morpholine with cyclopentylacetyl chloride to form 4-(3-cyclopentylacetylphenyl)morpholine. This intermediate is then reacted with piperidine and sodium hydride to form 1-(cyclopentylacetyl)-4-piperidinol, which is subsequently converted to the final product, CP-690,550, through reaction with 4-(bromomethyl)-3-nitrobenzoic acid.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-[3-(morpholine-4-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-22(16-18-4-1-2-5-18)24-10-8-20(9-11-24)29-21-7-3-6-19(17-21)23(27)25-12-14-28-15-13-25/h3,6-7,17-18,20H,1-2,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVXJHFEFBJKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4924351.png)
![(2,6-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4924357.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)

![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)

